molecular formula C7H7N3S B1270378 1,3-Benzothiazole-2,5-diamine CAS No. 50480-29-0

1,3-Benzothiazole-2,5-diamine

Cat. No. B1270378
CAS RN: 50480-29-0
M. Wt: 165.22 g/mol
InChI Key: HGSZQBRMZNHXJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazoles, including 1,3-Benzothiazole-2,5-diamine, can be efficiently achieved through the condensation of diamines with various reagents. A notable method involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile to yield 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields. This process includes the formation of an imidamide intermediate, followed by intramolecular cyclization, showcasing the versatility and efficiency of benzothiazole synthesis (Lin et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazole-2,5-diamine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Studies have shown that the benzothiazole unit exhibits characteristic bond lengths and angles, contributing to the compound's stability and reactivity. For instance, the analysis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate revealed specific S–C bond distances, providing insights into the molecular conformation of benzothiazole derivatives (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazoles, including 1,3-Benzothiazole-2,5-diamine, participate in a wide range of chemical reactions, highlighting their chemical versatility. For example, the isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(Benzothiazol-2-yl)-2-nitroethene-l,1-diamines showcases the reactivity of benzothiazole derivatives under certain conditions. This reaction involves a polar mechanism, further demonstrating the compound's utility in organic synthesis (Argilagos et al., 1997).

Scientific Research Applications

Biomedical Applications

  • Scientific Field : Biomedical Sciences
  • Summary of Application : Benzothiazole and its derivatives have attracted interest in the biomedical field due to their biological and pharmacological properties . They exhibit various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, for antimicrobial activity, the compounds could be tested against a range of bacterial and fungal strains using standard microbiological techniques .
  • Results or Outcomes : The benzothiazole nucleus has been found to play an important role as an antimicrobial, anti-inflammatory, anticancer, and antidiabetic agent .

Anti-tubercular Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Benzothiazole based compounds have been synthesized and tested for anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results or Outcomes : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis of 2-Arylbenzothiazoles

  • Scientific Field : Synthetic Chemistry
  • Summary of Application : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .
  • Methods of Application : The fabrication of 2-arylbenzothiazoles has been achieved through different synthetic pathways .
  • Results or Outcomes : The study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

Transition Metal Complexes

  • Scientific Field : Medicinal Inorganic Chemistry
  • Summary of Application : When organic compounds like benzothiazole derivatives are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .
  • Methods of Application : The specific methods of application would depend on the specific transition metal and the specific benzothiazole derivative being used .
  • Results or Outcomes : The complexation of benzothiazole derivatives with transition metals has led to an increase in the potency of therapeutic compounds .

Fabrication of 2-Arylbenzothiazoles

  • Scientific Field : Synthetic Chemistry
  • Summary of Application : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .
  • Methods of Application : The fabrication of 2-arylbenzothiazoles has been achieved through different synthetic pathways .
  • Results or Outcomes : The study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

Medicinal Inorganic Chemistry

  • Scientific Field : Medicinal Inorganic Chemistry
  • Summary of Application : When organic compounds like benzothiazole derivatives are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .
  • Methods of Application : The specific methods of application would depend on the specific transition metal and the specific benzothiazole derivative being used .
  • Results or Outcomes : The complexation of benzothiazole derivatives with transition metals has led to an increase in the potency of therapeutic compounds .

Future Directions

Benzothiazole derivatives, including 1,3-Benzothiazole-2,5-diamine, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

1,3-benzothiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZQBRMZNHXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354313
Record name 1,3-benzothiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazole-2,5-diamine

CAS RN

50480-29-0
Record name 1,3-benzothiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethanol (36 mL) was added 5-nitro-benzothiazol-2-ylamine (Example 15, 78 mg, 0.35 mmol) and tin dichloride dihydrate (449 mg, 2 mmol). The resulting mixture was heated at 80° C. for 4 hours. The solution was cooled to room temperature and the solvent was removed. The residue was dissolved in ethyl acetate and poured onto 50 mL of 1.5 N NaOH solution and extracted using ethyl acetate (3×30 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to give a solid (43 mg, 66%). 1H NMR (DMSO d) δ: 7.23–7.19 (m, 3H), 6.59 (d, 1H, J=1.96 Hz), 6.32 (dd, 1H, J=2.18, 8.28 Hz), 4.88 (br s, 2H); MS (ESI) 166 (M+1, 100%).
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
449 mg
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Mohammadnia - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
The study aimed to design a novel nanocatalyst, 1,3-Benzothiazole-2,5-diamine supported on nanocellulose (BTDA@CNC), which was characterized using various analytical …
Number of citations: 2 www.tandfonline.com

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